Tert-butyl 2-amino-1,3-oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

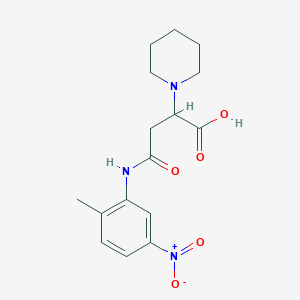

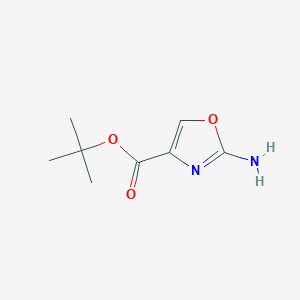

“Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . For instance, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were synthesized and found to be active against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The molecular structure of oxazole derivatives can be modified to enhance their biological activities .Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The nucleophilic induced fragmentation of the oxazole carboxamide bond is another example of a chemical reaction involving oxazole derivatives .Physical and Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of “this compound” are not mentioned in the retrieved papers.Wirkmechanismus

The mechanism of action of oxazole derivatives is largely dependent on their biological activities. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific mechanism of action of “Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” is not mentioned in the retrieved papers.

Safety and Hazards

While specific safety and hazard information for “Tert-butyl 2-amino-1,3-oxazole-4-carboxylate” is not available in the retrieved papers, it is generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are valuable for medical applications and are being used as intermediates for the synthesis of new chemical entities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-6(11)5-4-12-7(9)10-5/h4H,1-3H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIJQOXEHPFQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=COC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)

![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)

![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)